![molecular formula C12H18O3 B3050284 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol CAS No. 24793-83-7](/img/structure/B3050284.png)
1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Overview
Description
The compound “1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol” is a complex organic molecule. The “4-Methoxyphenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (OCH3) group attached. The “2,2-dimethylpropane-1,3-diol” part suggests a propane structure with two methyl groups and two alcohol groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, reduction reactions, and others .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using Density Functional Theory (DFT) calculations, which provide information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals play a key role in determining how a molecule will react with other substances .
Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been analyzed using various techniques. These properties can include solubility, density, melting point, boiling point, and others .
Scientific Research Applications
Thermal Behavior in Lignin Model Compounds
Research conducted by Kuroda et al. (2007) examined the thermal behavior of lignin model compounds, including 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. They found that these compounds underwent pyrolysis, leading to the formation of various products like benzaldehydes and phenylethanals, providing insights into the thermal degradation of lignin in wood and related materials (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Synthesis of Complex Organic Compounds
Collins and Jacobs (1986) reported the synthesis of complex organic molecules, including derivatives of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. Their work highlighted methods for creating new chemical structures, potentially useful in various chemical applications (Collins & Jacobs, 1986).
Metabolism in Biological Systems
The metabolism of compounds structurally similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol in biological systems was studied by Coats, Metcalf, and Kapoor (1974). They observed the O-demethylation process and its biological implications, providing a basis for understanding how similar compounds are processed in living organisms (Coats, Metcalf, & Kapoor, 1974).
Asymmetric Synthesis Applications
Jung, Ho, and Kim (2000) explored the use of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol in asymmetric synthesis, demonstrating its utility in creating chiral compounds. This research contributes to the field of stereoselective synthesis, which is crucial in pharmaceuticals and other areas (Jung, Ho, & Kim, 2000).
In Chemical Synthesis and Analysis
Research by Yoshioka et al. (1991) involved the photochemical reaction of compounds similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol, leading to the formation of complex organic structures. Their findings are relevant in the context of chemical synthesis and the study of reaction mechanisms (Yoshioka, Nishizawa, Arai, & Hasegawa, 1991).
Role in Lignin Decomposition
Imai et al. (2007) investigated the beta-O-4 bond cleavage in phenolic lignin model compounds, which are structurally related to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This research sheds light on the decomposition processes of lignin, a key component in plant biomass (Imai, Yokoyama, Matsumoto, & Meshitsuka, 2007).
In Catalysis and Material Science
Aluri, Jones, Dix, and Heinicke (2014) explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a compound structurally similar to 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol. This research contributes to the development of new catalytic materials and ligands in chemistry (Aluri, Jones, Dix, & Heinicke, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-4-6-10(15-3)7-5-9/h4-7,11,13-14H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOBGQWSBZYULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290880 | |
Record name | 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
CAS RN |
24793-83-7 | |
Record name | NSC71594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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